molecular formula C16H25NO3S B497867 N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 927636-88-2

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide

Cat. No.: B497867
CAS No.: 927636-88-2
M. Wt: 311.4g/mol
InChI Key: IBKPFKCETBVIES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide shares structural similarities with other sulfonamide derivatives, such as:

  • N-cyclopentyl-2-ethoxybenzenesulfonamide
  • N-cyclopentyl-2-ethoxy-5-methylbenzenesulfonamide

These compounds differ in the substituents on the benzene ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-cyclopentyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-4-20-15-10-9-13(12(2)3)11-16(15)21(18,19)17-14-7-5-6-8-14/h9-12,14,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKPFKCETBVIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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